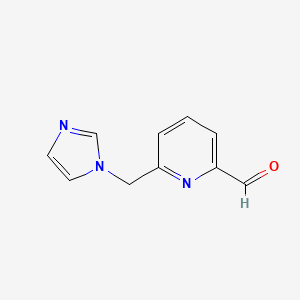

6-((1H-Imidazol-1-yl)methyl)picolinaldehyde

CAS No.: 154696-42-1

Cat. No.: VC15980801

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 154696-42-1 |

|---|---|

| Molecular Formula | C10H9N3O |

| Molecular Weight | 187.20 g/mol |

| IUPAC Name | 6-(imidazol-1-ylmethyl)pyridine-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H9N3O/c14-7-10-3-1-2-9(12-10)6-13-5-4-11-8-13/h1-5,7-8H,6H2 |

| Standard InChI Key | DYFIAUNNGZLIFO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1)C=O)CN2C=CN=C2 |

Introduction

Structural Characterization and Molecular Properties

Core Structural Features

The molecular architecture of 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde integrates two aromatic heterocycles: a pyridine ring and a 1H-imidazole group. The pyridine component is substituted at the 2-position with an aldehyde (-CHO) functional group and at the 6-position with a methylene bridge (-CH-) connecting to the imidazole nitrogen. This arrangement creates a planar yet sterically accessible framework, as evidenced by the compound’s SMILES notation . The imidazole ring, with its two nitrogen atoms (one pyrrole-like and one pyridine-like), introduces sites for hydrogen bonding and metal coordination, while the aldehyde group offers electrophilic reactivity for condensation or nucleophilic addition reactions.

Synthetic Methodologies and Optimization

Established Synthesis Pathways

The primary route to 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde involves a nucleophilic substitution reaction between 2,6-bis(bromomethyl)pyridine and imidazole under phase-transfer conditions . A representative protocol adapted from related syntheses includes:

-

Reactants: 2,6-bis(bromomethyl)pyridine (1.88 mmol), imidazole (3.76 mmol)

-

Catalyst: Tetrabutylammonium bromide (0.13 mmol)

-

Base: Potassium carbonate (11.28 mmol)

-

Solvent System: Toluene-water biphasic mixture

-

Conditions: Stirring at 20°C for 8 hours

This method leverages the bromide leaving group’s susceptibility to nucleophilic attack by imidazole’s deprotonated nitrogen, facilitated by the phase-transfer catalyst. The regioselectivity for mono-substitution at the 6-position remains poorly understood but may arise from steric or electronic factors during the reaction.

Table 1: Synthetic Parameters for Imidazole-Pyridine Hybrids

Challenges and Alternatives

A key limitation of this route is the potential for bis-substitution, yielding 2,6-bis((1H-imidazol-1-yl)methyl)pyridine as a byproduct . To favor mono-substitution, stoichiometric control (limiting imidazole to 2 equivalents) and stepwise addition of reagents are recommended. Alternative strategies include using protective groups for the aldehyde or employing directed ortho-metalation techniques to functionalize the pyridine ring selectively.

Physicochemical and Pharmacokinetic Profiling

Solubility and Partition Coefficients

The compound’s solubility profile remains underexplored, but its structural analogs exhibit limited aqueous solubility (<1 μM in water) due to aromatic stacking and high crystallinity . Introducing hydrophilic substituents (e.g., hydroxyl or amine groups) or formulating as prodrugs could enhance bioavailability. The calculated ALogP value of ~1.35 (similar to compound 34e in antitubercular studies ) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Stability and Reactivity

The aldehyde group confers susceptibility to oxidation and nucleophilic attack, necessitating storage under inert atmospheres. In physiological conditions (pH 7.4), the imidazole ring (pKa ~6.9) may undergo partial protonation, altering solubility and metal-binding capacity. Stability studies under varied pH and temperature conditions are critical for pharmaceutical applications.

Future Research Directions

-

Biological Screening: Prioritize in vitro assays against Mycobacterium tuberculosis and neglected tropical disease pathogens.

-

Derivatization: Explore Schiff base formation with bioactive amines to enhance pharmacological properties.

-

Computational Modeling: Use molecular docking to predict target engagement with microbial enzymes like enoyl-ACP reductase.

-

Formulation Studies: Develop nanoparticle-based delivery systems to overcome solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume